2-(1-Aminocyclohexyl)acetic acid hydrochloride 2-(1-Aminocyclohexyl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 37631-99-5
VCID: VC21088896
InChI: InChI=1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H
SMILES: C1CCC(CC1)(CC(=O)O)N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

2-(1-Aminocyclohexyl)acetic acid hydrochloride

CAS No.: 37631-99-5

Cat. No.: VC21088896

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Aminocyclohexyl)acetic acid hydrochloride - 37631-99-5

Specification

CAS No. 37631-99-5
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name 2-(1-aminocyclohexyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H
Standard InChI Key PKGBGSODHWQGTQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC(=O)O)N.Cl
Canonical SMILES C1CCC(CC1)(CC(=O)O)N.Cl

Introduction

Physical and Chemical Properties

Basic Information and Identifiers

The table below summarizes the key identifiers and basic information for 2-(1-Aminocyclohexyl)acetic acid hydrochloride:

PropertyValue
CAS Number37631-99-5 (alternate: 37631-92-8)
Molecular FormulaC₈H₁₅NO₂·HCl or C₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
IUPAC Name2-(1-aminocyclohexyl)acetic acid hydrochloride
InChIInChI=1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H
InChIKeyPKGBGSODHWQGTQ-UHFFFAOYSA-N
SMILESC1CCC(CC1)(CC(=O)O)N.Cl
EC Numbers684-512-5, 685-683-9

Table 1: Key identifiers and basic information for 2-(1-Aminocyclohexyl)acetic acid hydrochloride.

Structural Characteristics

The compound features a cyclohexane ring with two important functional groups attached to the same carbon (position 1): an amino group (-NH₂) and an acetic acid side chain (-CH₂COOH). The presence of these functional groups confers specific chemical properties to the molecule:

  • The amino group functions as a base and can participate in various reactions, including nucleophilic substitutions and condensations.

  • The carboxylic acid moiety provides acidic properties and can form esters, amides, and other derivatives.

  • The cyclohexyl ring contributes hydrophobicity and conformational stability to the molecule.

  • As a hydrochloride salt, the compound has improved solubility in polar solvents compared to the free base form.

Physical Properties

2-(1-Aminocyclohexyl)acetic acid hydrochloride is a solid at room temperature . Its physical properties are influenced by its salt form, which typically results in a higher melting point compared to the free base. The presence of both polar (amino and carboxylic acid) and nonpolar (cyclohexyl) groups in its structure affects its solubility behavior, generally making it soluble in polar solvents like water and alcohols, while having limited solubility in nonpolar organic solvents .

Synthesis and Preparation Methods

Industrial Production

Industrial production methods for 2-(1-Aminocyclohexyl)acetic acid hydrochloride focus on optimizing reaction conditions, maximizing yield, and ensuring high purity of the final product. The process typically involves:

  • Selection of high-quality starting materials.

  • Precise control of reaction parameters (temperature, pH, time).

  • Efficient purification techniques to remove impurities.

  • Careful isolation and drying of the crystalline salt product.

Industrial scale production also considers factors such as cost-effectiveness, environmental impact, and safety considerations in selecting reagents and reaction conditions.

Hazard TypeClassificationHazard StatementSignal Word
Skin corrosion/irritationCategory 2H315: Causes skin irritationWarning
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritationWarning

Table 2: GHS classification for 2-(1-Aminocyclohexyl)acetic acid hydrochloride.

Applications and Uses

Chemical Synthesis

In chemical synthesis, this compound serves as a versatile reagent with applications including:

  • Peptide synthesis, where it can be incorporated as a non-standard amino acid building block.

  • Organic synthesis reactions requiring amino acid derivatives with specific steric or electronic properties.

  • Preparation of complex molecules with cyclohexyl scaffolds.

  • Development of novel functional materials with specific properties .

Biochemical Applications

In biochemical research, 2-(1-Aminocyclohexyl)acetic acid hydrochloride may be utilized in:

  • Studies of biological processes involving amino acid metabolism.

  • Investigations of structure-activity relationships of enzymes and receptors.

  • Development of biochemical assays for enzyme activity.

  • Research on protein structure and function.

Research Findings and Current Studies

Current research involving 2-(1-Aminocyclohexyl)acetic acid hydrochloride and related compounds spans several scientific domains:

  • Medicinal Chemistry: Studies investigate the incorporation of this compound or its derivatives into molecules with potential therapeutic applications. The cyclohexyl ring provides specific conformational constraints that can influence receptor binding and biological activity.

  • Synthetic Methodology: Research focuses on developing efficient synthetic routes to prepare this compound and structurally related derivatives, aiming to improve yield, stereoselectivity, and environmental impact of the synthesis.

  • Materials Science: Some investigations explore the use of amino acid derivatives like this compound in the development of novel materials with specific properties, such as controlled-release systems, specialized polymers, or surfaces with tailored characteristics.

  • Biochemical Research: Studies employ this compound as a tool to investigate biological processes, enzyme mechanisms, or receptor interactions, leveraging its unique structural features to probe specific aspects of biochemical systems.

Comparison with Related Compounds

Several compounds structurally related to 2-(1-Aminocyclohexyl)acetic acid hydrochloride have been identified and studied. The table below compares some of these related compounds:

CompoundStructural DifferenceMolecular WeightKey Applications
2-(1-Aminocyclohexyl)acetic acidFree base form (no HCl)157.21 g/molOrganic synthesis, precursor to the hydrochloride salt
(1-Aminocyclohexyl)acetic acid methyl ester hydrochlorideMethyl ester of the carboxylic acid207.70 g/molPharmaceutical development, neuroscience research, biochemical assays
2-(4-Aminocyclohexyl)acetic acidAmino group at position 4 instead of 1157.21 g/molDrug intermediate, pharmaceutical applications
2-(4-Aminocyclohexyl)ethyl acetateDifferent functional group arrangement185.26 g/molDrug intermediate for dopamine receptor ligand medicaments

Table 3: Comparison of 2-(1-Aminocyclohexyl)acetic acid hydrochloride with related compounds.

The positional isomers and functional group variants of the parent compound exhibit different chemical reactivity, physical properties, and applications in research and development. The specific arrangement of functional groups significantly influences the biological activity and chemical behavior of these compounds.

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